

Introduction: The Critical Role of Purity in a Versatile Chemical Intermediate

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Compound of Interest

Compound Name: Ethyl 8-chlorooctanoate

Cat. No.: B028670

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Ethyl 8-chlorooctanoate (CAS No. 105484-55-7) is a bifunctional molecule that has emerged as a crucial building block in modern organic and medicinal chemistry.^{[1][2]} Its linear eight-carbon chain, terminated by an ethyl ester at one end and a chlorine atom at the other, provides two distinct reactive handles for synthetic transformations. This structural versatility makes it an indispensable intermediate in the synthesis of a wide array of complex molecules, including Active Pharmaceutical Ingredients (APIs) and various specialty chemicals.^{[1][3][4]} Given its role as a precursor, the purity of **ethyl 8-chlorooctanoate** is not merely a quality metric but a foundational pillar for the success, reproducibility, and safety of subsequent synthetic stages and the final product.

Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and the generation of difficult-to-separate by-products, potentially compromising the efficacy and safety profile of a final drug substance. This guide provides an in-depth examination of the purity specifications for **ethyl 8-chlorooctanoate**, detailing the analytical methodologies required for its comprehensive characterization and the common impurities that may be encountered.

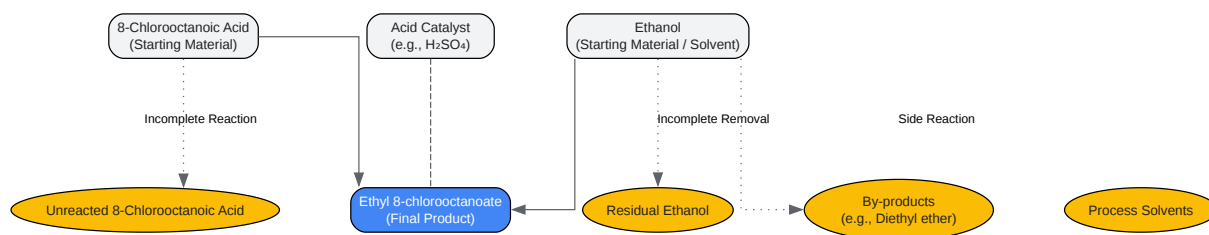
Physicochemical Properties

A thorough understanding of the physical and chemical properties of **ethyl 8-chlorooctanoate** is essential for its proper handling, storage, and analysis.

Property	Value	Source(s)
CAS Number	105484-55-7	[1][2][5]
Molecular Formula	C ₁₀ H ₁₉ ClO ₂	[1][2][6]
Molecular Weight	206.71 g/mol	[1][2]
Appearance	Clear, colorless to pale yellow liquid	[3]
Boiling Point	251.5 °C at 760 mmHg	[1]
Density	0.991 g/cm ³	[1]
Refractive Index	1.44	[1]
Storage	Store in a dry, cool, and well-ventilated place in a tightly sealed container.	[7][8]

Synthetic Pathway and Potential Impurities

The purity profile of **ethyl 8-chlorooctanoate** is intrinsically linked to its manufacturing process. A common and straightforward synthetic route is the Fischer esterification of 8-chlorooctanoic acid with ethanol, typically catalyzed by a strong acid.



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Caption: Simplified synthesis of **ethyl 8-chlorooctanoate** and origins of potential impurities.

Based on this and other potential synthetic routes, common impurities may include:

- Starting Materials: Unreacted 8-chlorooctanoic acid and excess ethanol.
- By-products: Diethyl ether (from the acid-catalyzed self-condensation of ethanol) or products from multi-substitution if starting from precursors like 1,6-dichlorohexane.[9]
- Residual Solvents: Solvents used during the reaction or purification steps (e.g., toluene, heptane).

Analytical Methods for Purity Determination

A multi-technique approach is often necessary to establish a comprehensive purity profile. The volatility and chemical nature of **ethyl 8-chlorooctanoate** make Gas Chromatography the primary tool for its analysis.

Gas Chromatography (GC)

Principle: GC is the gold standard for assessing the purity of volatile and thermally stable compounds like **ethyl 8-chlorooctanoate**. [10] The technique separates components of a mixture based on their differential partitioning between a stationary phase (in a capillary column) and a mobile phase (an inert carrier gas). A Flame Ionization Detector (FID) is typically used for quantification due to its broad applicability to organic compounds and its response being proportional to the mass of carbon, allowing for accurate area-percent purity calculations. Mass Spectrometry (MS) is used for definitive identification of the main component and any impurities.

Trustworthiness: The GC method's validity is ensured by demonstrating system suitability (e.g., resolution, tailing factor) and by analyzing a known reference standard to confirm retention time and response.

High-Performance Liquid Chromatography (HPLC)

Principle: While GC is preferred, HPLC can be employed to detect non-volatile or thermally labile impurities, such as unreacted acidic starting materials or high-molecular-weight by-products. [10] A reversed-phase C18 column is typically used, with a mobile phase of

acetonitrile and water. Detection via a UV detector is challenging as the molecule lacks a strong chromophore, but it can be effective for chromophoric impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ^1H and ^{13}C NMR are powerful tools for structural confirmation of the main component. [7] Furthermore, quantitative NMR (qNMR) can be used for an absolute purity assessment by integrating the signal of the analyte against that of a certified internal standard of known purity and concentration.

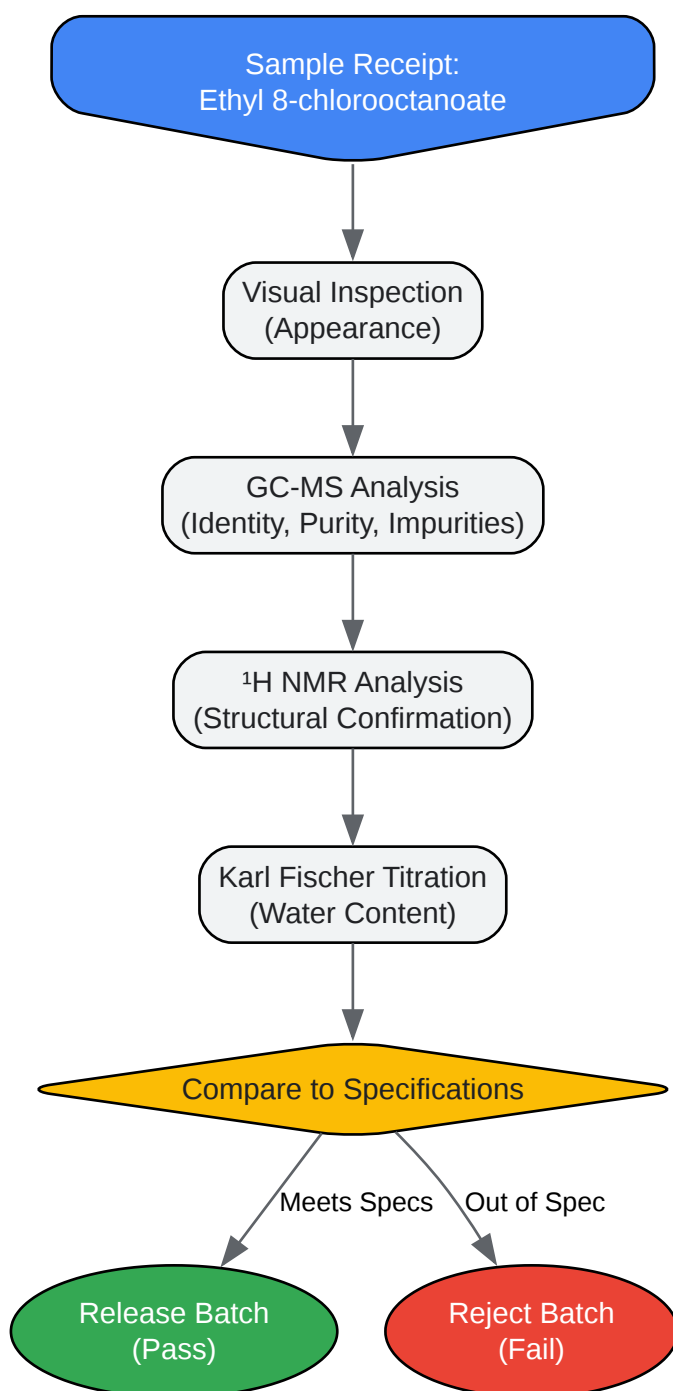
Purity Specifications

Commercial grades of **ethyl 8-chlorooctanoate** for research and development purposes typically adhere to the following specifications. It is crucial to request a lot-specific Certificate of Analysis (CoA) for critical applications. [11]

Parameter	Specification	Method	Rationale
Appearance	Colorless to pale yellow liquid	Visual	Provides a quick check for significant degradation or contamination.
Identity	Conforms to the structure	¹ H NMR, IR, MS	Confirms that the material is unequivocally ethyl 8-chlorooctanoate.
Assay (Purity)	≥98.0%	GC (Area %)	Quantifies the main component relative to other volatile impurities. [3] [4] [12] [13]
Water Content	≤0.1%	Karl Fischer Titration	Water can hydrolyze the ester and interfere with certain reactions.
Individual Impurity	≤0.5%	GC (Area %)	Controls specific known and unknown impurities.
Total Impurities	≤2.0%	GC (Area %)	Ensures overall material quality.

Experimental Protocols & Workflow

The following represents a validated workflow for the quality control of an incoming batch of **ethyl 8-chlorooctanoate**.



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Caption: Quality control workflow for **ethyl 8-chlorooctanoate** purity assessment.

Detailed Protocol: Purity Determination by GC-MS

This protocol provides a robust method for determining the purity and impurity profile of **ethyl 8-chlorooctanoate**. The parameters are based on standard methods for analyzing similar chlorinated hydrocarbons and esters.[\[10\]](#)[\[14\]](#)[\[15\]](#)

1. Objective: To quantify the purity of **ethyl 8-chlorooctanoate** and to identify and quantify any volatile impurities.

2. Materials and Reagents:

- **Ethyl 8-chlorooctanoate** sample
- Ethyl acetate (GC grade or higher)
- Helium (carrier gas, 99.999% purity)
- Reference standard of **ethyl 8-chlorooctanoate** (if available, for identity confirmation)

3. Instrumentation:

- Gas Chromatograph (e.g., Agilent 7890B) with a Flame Ionization Detector (FID) and a Mass Selective Detector (MSD) (e.g., Agilent 5977A).[\[10\]](#)[\[14\]](#)
- Capillary Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness.[\[10\]](#)

4. Sample Preparation:

- Accurately weigh approximately 20 mg of the **ethyl 8-chlorooctanoate** sample.
- Dissolve the sample in 20.0 mL of ethyl acetate to create a solution of approximately 1 mg/mL.
- Vortex the solution until the sample is fully dissolved.

5. GC-MS Conditions:

- Injector Temperature: 250 °C
- Injection Volume: 1.0 μ L

- Split Ratio: 50:1
- Carrier Gas: Helium
- Flow Rate: 1.0 mL/min (constant flow)
- Oven Temperature Program:
 - Initial Temperature: 70 °C, hold for 2 minutes.
 - Ramp: 15 °C/min to 280 °C.
 - Final Hold: Hold at 280 °C for 10 minutes.[\[10\]](#)
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-500

6. Data Analysis:

- Identity Confirmation: Compare the mass spectrum of the major peak in the sample chromatogram with a reference library (e.g., NIST) or a separately injected reference standard. The spectrum should match that of **ethyl 8-chlorooctanoate**.
- Purity Calculation: Using the FID chromatogram, calculate the area percent of the main peak relative to the total area of all peaks detected.
 - $\text{Purity (\%)} = (\text{Area of Ethyl 8-chlorooctanoate Peak} / \text{Total Area of All Peaks}) \times 100$
- Impurity Profiling: Identify impurity peaks by comparing their mass spectra against a reference library. Quantify each impurity using its area percent from the FID chromatogram.

Conclusion

For researchers, scientists, and drug development professionals, a rigorous approach to verifying the purity of **ethyl 8-chlorooctanoate** is non-negotiable. Its role as a foundational element in complex syntheses means that its quality directly influences downstream outcomes. By implementing robust analytical controls, centered around gas chromatography and supported by other spectroscopic techniques, one can ensure the material integrity required for reproducible, high-quality research and development. Always insist on a comprehensive Certificate of Analysis and, when necessary, perform in-house verification using the principles and protocols outlined in this guide.

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